molecular formula C20H21N3O4S2 B2576795 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 670273-71-9

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B2576795
CAS RN: 670273-71-9
M. Wt: 431.53
InChI Key: OHUNXJQPAFTTBW-UHFFFAOYSA-N
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Description

The compound “2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide” is a complex organic molecule. It has a molecular formula of C25H19N3O3S2 and a molecular weight of 473.56666 .

Scientific Research Applications

Potential Applications in Drug Synthesis

One area of application could involve the synthesis of new pharmaceutical compounds. For example, research on similar thieno[2,3-d]pyrimidines and furan derivatives has shown potential in the development of new antitumor agents. Compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors (Gangjee, Qiu, Li, & Kisliuk, 2008).

Applications in Antimicrobial Research

Additionally, the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has shown promising antimicrobial activities. Such research suggests the potential for developing new antimicrobial agents that could target a range of bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Potential in Developing Anti-HIV Agents

Another relevant study focuses on the synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Such compounds, including those related to the structure of the molecule , were found to be active against HIV-1, highlighting the potential application in developing new antiviral medications (Danel, Pedersen, & Nielsen, 1998).

Potential in Gastroprotective Drug Development

Moreover, N-phenoxypropylacetamide derivatives with a thioether function have been synthesized and evaluated for their gastroprotective activity, demonstrating the potential for developing new anti-ulcer agents. This research indicates that compounds with thioether moieties, similar to the molecule , could be explored for their gastroprotective properties (Sekine, Hirakawa, Kashiwaba, Matsumoto, Kutsuma, Yamaura, & Sekine, 1998).

Future Directions

The future research directions for this compound could include further studies on its potential medicinal properties, particularly its anticancer activity . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-7-23-19(25)17-14(15-6-4-9-27-15)11-28-18(17)22-20(23)29-12-16(24)21-10-13-5-3-8-26-13/h2,4,6,9,11,13H,1,3,5,7-8,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUNXJQPAFTTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide

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